molecular formula C19H25NO2 B1385260 N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine CAS No. 1040688-01-4

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Cat. No.: B1385260
CAS No.: 1040688-01-4
M. Wt: 299.4 g/mol
InChI Key: OEZOWIXCTDQUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Potential in Melanin Biosynthesis Inhibition

(Choi et al., 2002) investigated a compound closely related to N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine, focusing on its effects on melanin biosynthesis. The study showed that this compound inhibits tyrosinase activity, which is crucial in melanin production, suggesting its potential as a skin whitening agent.

2. Apoptosis Inducer and Anticancer Agent

A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and anticancer agent with excellent blood-brain barrier penetration. This compound exhibited significant efficacy in various cancer models, as reported by (Sirisoma et al., 2009).

3. Gastroprokinetic Activity

(Kalo et al., 1995) synthesized compounds with structural similarity to this compound and evaluated their gastroprokinetic activity. These compounds showed promise in enhancing gastric emptying.

4. Dual 5-HT1A/SSRI Activities

The synthesis and evaluation of N-(2-(2-methoxyphenylthio) benzyl)-2-aryloxyethyl amines, which share a similar structure to the target compound, revealed dual activities as 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs), according to (Wu et al., 2008).

5. Antifungal Effects

Investigations into 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives, related to this compound, indicated significant antifungal effects against various fungi species. This was reported by (Jafar et al., 2017).

Properties

IUPAC Name

4-methoxy-N-[(2-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-7-14-22-19-9-6-5-8-16(19)15-20-17-10-12-18(21-2)13-11-17/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZOWIXCTDQUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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